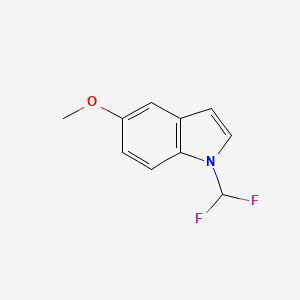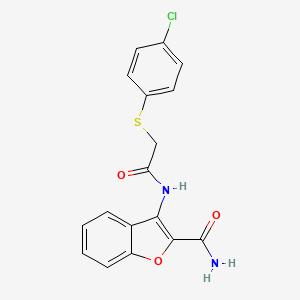
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused aromatic ring system consisting of a benzene ring fused to a furan ring. The presence of the 4-chlorophenylthio and acetamido groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylthio group is introduced to the benzofuran core using reagents like 4-chlorothiophenol and a suitable base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzofuran core and functional groups make it a potential candidate for drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe in biological studies to investigate its interactions with various biological targets and pathways.
Material Science: The compound’s unique chemical structure may also find applications in material science, such as in the development of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the 4-chlorophenylthio and acetamido groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-Amino-3-benzoylbenzofuran: Known for its anticancer properties.
3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-one: Exhibits anti-inflammatory activity.
2-(4-Chlorophenyl)-3-hydroxybenzofuran: Demonstrates antimicrobial properties.
The unique combination of the 4-chlorophenylthio and acetamido groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity .
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKDCTXWXTMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)
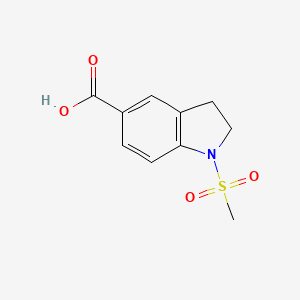
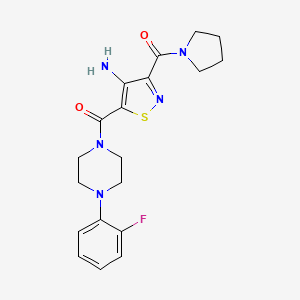
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)
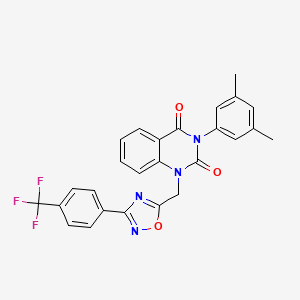
![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)
![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)
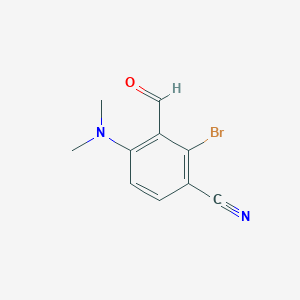
![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)
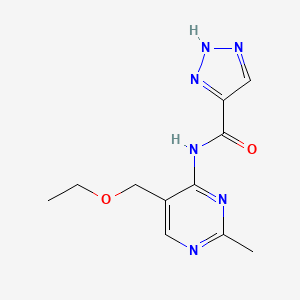
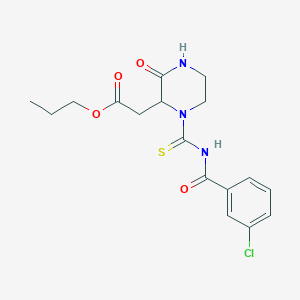
![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
